Pyrrolidine-1-sulfonyl chloride

説明

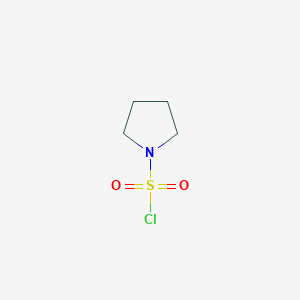

Pyrrolidine-1-sulfonyl chloride (CAS: 1689-02-7) is a reactive organosulfur compound with the molecular formula C₄H₈ClNO₂S and a molecular weight of 169.63 g/mol. Structurally, it consists of a five-membered pyrrolidine ring fused to a sulfonyl chloride group (-SO₂Cl), which confers high electrophilicity and utility in synthesizing sulfonamides and other derivatives.

特性

IUPAC Name |

pyrrolidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2S/c5-9(7,8)6-3-1-2-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIQCVWTPGVBBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424357 | |

| Record name | Pyrrolidine-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1689-02-7 | |

| Record name | Pyrrolidine-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrrolidinesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction with Chlorosulfonic Acid

The most widely documented method involves the direct reaction of pyrrolidine with chlorosulfonic acid under anhydrous conditions. The general reaction proceeds as follows:

Key parameters influencing yield and purity include:

-

Temperature : Controlled cooling (0–5°C) minimizes side reactions such as sulfonic acid formation.

-

Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to prevent hydrolysis.

-

Stoichiometry : A 1:1 molar ratio of pyrrolidine to chlorosulfonic acid ensures complete conversion, with excess reagent leading to over-sulfonation.

Table 1: Laboratory-Scale Synthesis Conditions

Alternative Sulfonylation Agents

While chlorosulfonic acid is standard, tosyl chloride (TsCl) has been explored for selective sulfonylation. In a recent study, TsCl mediated the synthesis of pyrrolidine derivatives via a two-step process:

-

Tosylation : Pyrrolidine reacts with TsCl in dimethylformamide (DMF) at 0°C to form an intermediate tosylate.

-

Chlorination : The tosylate undergoes nucleophilic displacement with lithium chloride, yielding the sulfonyl chloride.

This method achieves 78–84% yield but requires stringent moisture control.

Industrial-Scale Production

Industrial protocols prioritize cost-efficiency and safety. Key features include:

-

Continuous-Flow Reactors : Enable rapid heat dissipation and reduce decomposition risks.

-

Automated Quenching : Immediate neutralization of excess chlorosulfonic acid with sodium bicarbonate prevents corrosion.

-

Purification : Distillation under reduced pressure (40–50°C, 15 mmHg) isolates the product with >95% purity.

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Industrial Scale | Laboratory Scale |

|---|---|---|

| Batch Size | 100–500 kg | 1–10 g |

| Reaction Time | 1–2 hours | 2–4 hours |

| Yield | 88–90% | 85–92% |

Reaction Optimization and Byproduct Management

Byproduct Formation

Hydrolysis of this compound generates sulfuric and hydrochloric acids, necessitating neutralization:

Mitigation Strategies :

Catalytic Enhancements

Recent advances utilize Lewis acids like zinc chloride to accelerate sulfonylation. For example, adding 5 mol% ZnCl₂ reduces reaction time by 30% without compromising yield.

Comparative Analysis of Preparation Methods

Table 3: Method Efficacy and Limitations

| Method | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|

| Chlorosulfonic Acid | 85–92 | >95 | Corrosive reagents |

| Tosyl Chloride Route | 78–84 | 90–93 | Multi-step process |

| Catalytic (ZnCl₂) | 88–90 | 94–96 | Catalyst cost |

化学反応の分析

Types of Reactions: Pyrrolidine-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation Reactions: It can be oxidized to form sulfonic acids under specific conditions.

Reduction Reactions: It can be reduced to form pyrrolidine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base such as triethylamine.

Oxidation Reactions: Often require oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Sulfonamide Derivatives: Formed from reactions with amines.

Sulfonate Esters: Formed from reactions with alcohols.

Sulfonothioate Derivatives: Formed from reactions with thiols.

科学的研究の応用

Organic Synthesis

Pyrrolidine-1-sulfonyl chloride serves as a key intermediate in the synthesis of sulfonamides and other bioactive compounds. Its ability to act as a sulfonylating agent allows it to transfer the sulfonyl group () to various nucleophiles, including amines, alcohols, and thiols. This reaction is crucial for the introduction of sulfonyl functionalities into target molecules.

Reactivity Overview

The compound participates in several types of reactions:

- Nucleophilic Substitution Reactions : this compound can undergo nucleophilic substitution with amines to form sulfonamides.

- Formation of Sulfonamides : It is commonly used in the synthesis of sulfonamide drugs, which have applications in antibacterial and anti-inflammatory therapies.

Table 1: Key Reactions Involving this compound

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Nucleophilic Substitution | This compound + Amine | Sulfonamide |

| Reaction with Alcohol | This compound + Alcohol | Sulfones |

| Reaction with Thiol | This compound + Thiol | Thioether |

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the development of pharmaceutical agents. Its reactive nature allows it to modify biological molecules, which can lead to the design of new drugs targeting specific diseases.

Case Study: TRP Channel Antagonists

Recent research has highlighted its role in synthesizing transient receptor potential (TRP) channel antagonists. These compounds are being studied for their potential therapeutic effects on conditions such as asthma and chronic pain. For instance, the synthesis of 1-arylsulfonyl-pyrrolidine derivatives has shown promise in modulating TRP channel activity, thus providing insights into pain management strategies .

Table 2: Examples of Medicinal Applications

| Compound Name | Target Disease | Mechanism of Action |

|---|---|---|

| 1-Arylsulfonyl-pyrrolidine derivatives | Asthma | TRP channel inhibition |

| Sulfonamide antibiotics | Bacterial infections | Inhibition of bacterial dihydropteroate synthase |

Agricultural Chemistry

This compound also finds applications in agricultural chemistry, particularly in the synthesis of agrochemicals. Its ability to form sulfonamides can be leveraged to develop herbicides and pesticides that exhibit improved efficacy and selectivity.

Research and Development

Ongoing research continues to explore new applications for this compound. Studies are focusing on its use as a building block for complex organic molecules that may have novel biological activities or improved pharmacological properties.

作用機序

The mechanism of action of pyrrolidine-1-sulfonyl chloride primarily involves its electrophilic chlorination properties. It reacts with nucleophiles by forming a covalent bond with the nucleophilic atom, resulting in the substitution of the chlorine atom. This reaction mechanism is crucial in the formation of various sulfonamide and sulfonate derivatives, which are important in medicinal chemistry and other applications .

類似化合物との比較

Comparison with Similar Sulfonyl Chlorides

Structural and Functional Comparisons

The reactivity and applications of sulfonyl chlorides are heavily influenced by their molecular architecture. Below is a comparative analysis of Pyrrolidine-1-sulfonyl chloride and its analogs:

Table 1: Structural and Functional Comparison of Sulfonyl Chlorides

Reactivity and Stability

Ring Size Effects :

- Pyrrolidine (5-membered) : Balances ring strain and stability, making it ideal for nucleophilic substitutions.

- Azetidine (4-membered) : Higher ring strain increases reactivity but reduces thermal stability.

- Piperidine (6-membered) : Greater conformational flexibility slows reaction kinetics but enhances solubility in organic solvents.

Substituent Effects :

- Electron-Withdrawing Groups (e.g., -F) : Enhance electrophilicity of -SO₂Cl, accelerating reactions with amines or alcohols (e.g., 3-Fluoropiperidine-1-sulfonyl chloride).

- Aromatic Systems (e.g., benzene) : Delocalize electron density, reducing reactivity but enabling π-π interactions in polymer matrices.

Medicinal Chemistry:

- This compound derivatives like AL1 exhibit potent anti-virulence activity by inhibiting bacterial pilus assembly, outperforming piperidine-based analogs in specificity.

- Chiral derivatives (e.g., the 5-HT₇ antagonist SB-269970) demonstrate the importance of stereochemistry in receptor binding, with pyrrolidine rings offering optimal spatial arrangement for target engagement.

Material Science:

- Bifunctional derivatives (e.g., 4-(Pyrrolidine-1-sulfonyl)benzenesulfonyl chloride) are used to synthesize cross-linked polymers with enhanced thermal stability.

生物活性

Pyrrolidine-1-sulfonyl chloride (CAS Number: 165669-32-9) is a sulfonamide compound characterized by the presence of both pyrrolidine and sulfonyl functional groups. Its molecular formula is with a molecular weight of approximately 165.63 g/mol. This compound is noted for its potential reactivity due to the sulfonyl chloride moiety, which can participate in various nucleophilic substitution reactions. Although specific biological activity data for this compound is limited, its structural characteristics suggest several avenues for exploration in biological systems.

Structure and Properties

This compound features:

- Sulfonyl Chloride Group (-SO₂Cl) : Known for its reactivity, allowing it to act as a potent electrophile.

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that can influence the compound's pharmacological properties.

Biological Activity

While direct studies on this compound are scarce, insights can be drawn from related compounds and structural analogs:

- Antibacterial Properties : Compounds containing sulfonamide groups are widely recognized for their antibacterial activity, primarily through inhibition of folic acid synthesis in bacteria. This mechanism underpins the efficacy of sulfonamides as antibiotics, suggesting that this compound may exhibit similar properties .

- Antitumor Activity : Research indicates that certain pyrrolidine derivatives possess anticancer properties. For instance, pyrrolidine-based compounds have been screened against various cancer cell lines (e.g., MCF-7 and HeLa), with some showing significant cytotoxicity . The incorporation of the pyrrolidine ring may enhance selectivity and potency against specific cancer targets.

- Antimalarial Potential : Studies on related sulfonamide-pyrrolidine derivatives have demonstrated antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Certain derivatives exhibited IC50 values ranging from 2.40 to 8.30 μM, indicating potential for further development as antimalarial agents .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes key findings from SAR studies involving pyrrolidine derivatives:

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | Antibacterial | 5.00 | Inhibits folic acid synthesis |

| Compound B | Antitumor | 12.00 | Effective against MCF-7 cells |

| Compound C | Antimalarial | 4.50 | Targets Plasmodium falciparum |

The exact mechanism of action for this compound remains largely undocumented in current literature. However, the presence of the sulfonyl chloride group suggests potential pathways involving nucleophilic attack by biological nucleophiles (e.g., amino acids or nucleotides), leading to the formation of stable adducts that could modulate biological activity .

Case Studies and Research Findings

Recent studies have highlighted the versatility of pyrrolidine derivatives in drug discovery:

- M5 Antagonists : Research into pyrrolidine-based M5 receptor antagonists has shown promising results in terms of selectivity and potency, paving the way for novel therapeutic agents targeting neurological disorders .

- Antioxidant Activity : Some sulfonamide-pyrrolidine derivatives have demonstrated antioxidant capabilities, scavenging free radicals effectively, which may contribute to their overall biological profiles .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Pyrrolidine-1-sulfonyl chloride and characterizing its purity?

- Methodological Answer : Synthesis typically involves sulfonylation of pyrrolidine using chlorosulfonic acid derivatives under controlled conditions. For example, a related sulfonyl chloride derivative was synthesized by reacting pyrrolidine with benzenesulfonyl chloride in anhydrous dichloromethane, followed by acidification and purification via recrystallization. Characterization includes:

- IR spectroscopy : Key peaks at ~1200 cm⁻¹ (S=O symmetric stretch) and ~1400 cm⁻¹ (S=O asymmetric stretch) .

- NMR : H NMR (CDCl₃) shows pyrrolidine ring protons (δ 1.2–2.4 ppm) and sulfonyl group integration .

- Melting point : Confirm purity via sharp melting point (e.g., 133–134°C for structurally similar compounds) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis .

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid heat/sparks due to potential reactivity with moisture or alcohols .

- Emergency measures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How should researchers document experimental procedures for reproducibility in publications?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Experimental section : Detail stoichiometry, solvent purity, reaction times, and purification steps. Include spectral data for new compounds .

- Supporting information : Provide raw NMR/IR data, crystallographic files (CIF), and chromatograms. For known compounds, cite prior synthesis methods .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in NMR/IR spectra may arise from solvent effects, tautomerism, or impurities.

- Cross-validation : Compare data with computational simulations (e.g., DFT for expected C NMR shifts).

- Purity checks : Use HPLC or GC-MS to detect trace impurities. For example, a study resolved conflicting IR peaks by identifying residual dichloromethane in the sample .

Q. What crystallographic techniques confirm the molecular structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive. For a related compound (2-(pyrrolidine-1-sulfonyl)aniline):

- Crystal system : Monoclinic (P2₁/c) with unit cell parameters a = 16.399 Å, b = 7.9485 Å, c = 18.376 Å .

- Data collection : Use MoKα radiation (λ = 0.71073 Å) and refine structures with software like SHELXL. Report R-factors < 0.05 for high confidence .

Q. How can reaction mechanisms involving this compound be elucidated under varying pH conditions?

- Methodological Answer :

- Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy at pH 2–10. Acidic conditions typically favor sulfonylation, while basic media may hydrolyze the chloride to sulfonic acid.

- Isotopic labeling : Use O-labeled water to trace hydrolysis pathways .

Data Contradiction Analysis

Q. Why might melting point data for this compound derivatives vary across studies?

- Methodological Answer : Variations arise from:

- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic forms).

- Impurities : Residual solvents (e.g., EtOAc) lower observed melting points. Recrystallize from hexane/ethyl acetate to standardize .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。